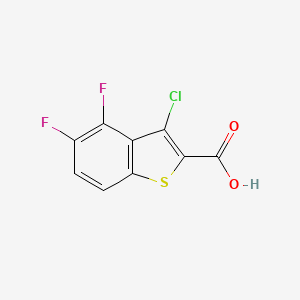
2-Cyclopropylquinazoline-4-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropylquinazoline-4-thiol is a chemical compound with the molecular formula C11H10N2S and a molecular weight of 202.28 . It is a solid substance that can be stored at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinazoline core with a cyclopropyl group at the 2-position and a thiol group at the 4-position . The exact structural details can be found in chemical databases .Physical and Chemical Properties Analysis
This compound is a solid substance that can be stored at room temperature . It has a molecular weight of 202.28 . The pKa values are predicted to be -0.5 and 9.15 .Wissenschaftliche Forschungsanwendungen
Biocatalysis and Organic Synthesis
Enantiomerically Pure Derivatives Synthesis : Research has highlighted the biocatalytic synthesis of chiral 2-substituted tetrahydroquinolines, which are valuable in pharmaceutical chemistry. The study demonstrated the use of cyclohexylamine oxidase muteins for the synthesis of enantiomerically pure derivatives, including those related to cyclopropyl-THQ, showcasing the potential of biocatalysis in accessing key pharmaceutical intermediates with high enantioselectivity (Yao et al., 2018).
Metal-Free Synthesis of Quinazoline Derivatives : A novel approach for the synthesis of 4-aminoquinazoline derivatives from heterocyclic thiols under visible light conditions using Rose Bengal as a photocatalyst was developed. This metal-free method provides a straightforward route to pharmaceutically relevant compounds, illustrating the significance of sustainable synthetic strategies in medicinal chemistry (Rattanangkool et al., 2017).
Bioimaging and Analytical Chemistry
Fluorescent Probes for Thiol Detection : The development of chromenoquinoline-based fluorescent probes for the detection of thiols is a significant advancement in bioimaging. These probes exhibit enhanced fluorescence upon reaction with thiols, facilitating the live cell imaging of these important biomolecules (Kand et al., 2012).
Capillary Electrophoresis for Thiol Analysis : A novel analytical technique involving capillary electrophoresis with amperometric detection at a coenzyme pyrroloquinoline quinone modified electrode has been introduced for the sensitive determination of thiol-containing compounds. This method showcases the potential of advanced analytical tools in the selective detection of biologically relevant thiols (Inoue & Kirchhoff, 2002).
Medicinal Chemistry and Pharmacology
Quinazoline Derivatives as Kinase Inhibitors : Studies on the binding modes of 4-anilinoquinazoline derivatives to cyclin-dependent kinase 2 and p38 kinase reveal their potential as protein kinase inhibitors. These findings highlight the importance of quinazoline derivatives in the development of targeted therapies for cancer and other diseases (Shewchuk et al., 2000).
Antiproliferative Activities of Thioquinazoline Derivatives : The synthesis and evaluation of S'-substituted 4-alkyl(aryl)thioquinazoline derivatives have been investigated for their antiproliferative activities against various cancer cell lines. These studies contribute to the search for new anticancer agents, demonstrating the therapeutic potential of thioquinazoline derivatives (Yang et al., 2007).
Wirkmechanismus
Target of Action
Quinazoline derivatives, to which this compound belongs, have been known to exhibit a wide range of pharmacological activities, including anti-cancer, anti-microbial, and anti-convulsant effects . These activities suggest that the compound may interact with multiple targets involved in these biological processes.
Mode of Action
Quinazoline derivatives have been reported to interact with their targets in a manner that modulates their function . This interaction can lead to changes in cellular processes, contributing to the compound’s pharmacological effects .
Biochemical Pathways
Given the broad range of pharmacological activities associated with quinazoline derivatives, it is likely that multiple pathways are affected . These could include pathways involved in cell proliferation, microbial growth, and neuronal activity, among others .
Pharmacokinetics
The impact of these properties on the compound’s bioavailability would depend on factors such as its absorption rate, distribution within the body, metabolic stability, and rate of excretion .
Result of Action
Based on the known activities of quinazoline derivatives, the compound could potentially induce changes in cell proliferation, microbial growth, and neuronal activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Cyclopropylquinazoline-4-thiol . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Eigenschaften
IUPAC Name |
2-cyclopropyl-1H-quinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c14-11-8-3-1-2-4-9(8)12-10(13-11)7-5-6-7/h1-4,7H,5-6H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFIUEQKSVGHPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=S)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[3-(3-Methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2922618.png)
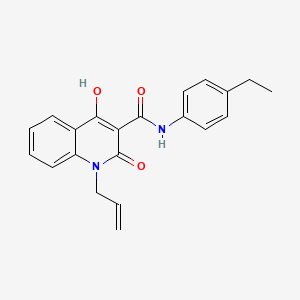
![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2922621.png)
![Bicyclo[3.2.1]octane-3-sulfonyl chloride](/img/structure/B2922623.png)
![2-((1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride](/img/structure/B2922625.png)
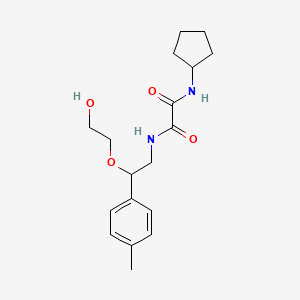
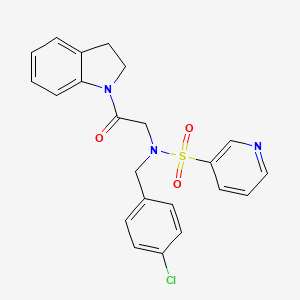
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2922628.png)
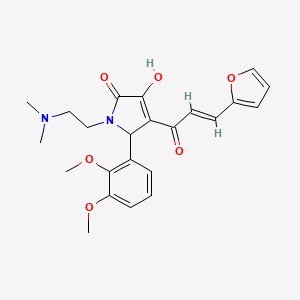
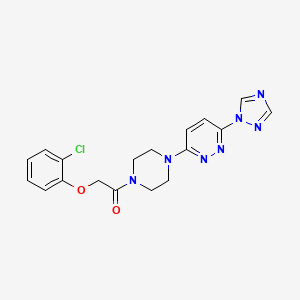
![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-ethyl-1-(2-hydroxyethyl)urea](/img/structure/B2922634.png)
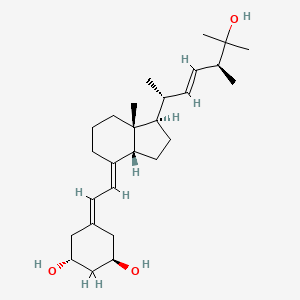
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide](/img/structure/B2922636.png)
